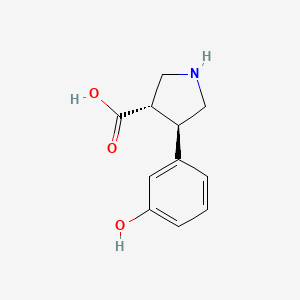

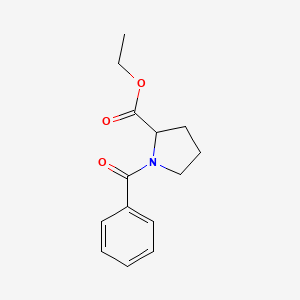

4-Nitrophenyl 4-(dimethylamino)benzoate

Descripción general

Descripción

4-Nitrophenyl 4-(dimethylamino)benzoate, also known as 4-NPDMAB, is a chemical compound that has gained increasing attention in recent years due to its versatile applications in scientific research. It is a white crystalline solid with a melting point of approximately 120°C and is soluble in polar solvents such as methanol, acetone, and ethanol. 4-NPDMAB is a versatile compound that can be used in a variety of laboratory experiments and has applications in biochemical, physiological, and pharmacological studies.

Aplicaciones Científicas De Investigación

4-Nitrophenyl 4-(dimethylamino)benzoate has a wide range of applications in scientific research. It is used in biochemical and physiological studies to detect and quantify the activity of enzymes and other proteins. It is also used in pharmacological studies to study the effects of drugs on the body. In addition, this compound can be used in a variety of laboratory experiments to study the properties of proteins, enzymes, and other biomolecules.

Mecanismo De Acción

4-Nitrophenyl 4-(dimethylamino)benzoate is a substrate for several enzymes and proteins, including aminopeptidase, carboxylesterase, and glutathione S-transferase. When these enzymes and proteins interact with this compound, they catalyze the hydrolysis of the nitrophenyl group, resulting in the formation of 4-nitrophenol and 4-(dimethylamino)benzoic acid. This reaction is essential for the detection and quantification of enzyme and protein activity.

Biochemical and Physiological Effects

This compound is a substrate for several enzymes and proteins, which can result in the hydrolysis of the nitrophenyl group. This hydrolysis can lead to the production of 4-nitrophenol, a compound that is known to be toxic to humans and animals. In addition, this compound can interact with other molecules in the body, leading to changes in the biochemical and physiological processes of the body.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of 4-Nitrophenyl 4-(dimethylamino)benzoate in laboratory experiments has several advantages. It is a versatile compound that can be used in a variety of experiments and is relatively easy to synthesize. In addition, this compound is relatively stable and can be stored for long periods of time without degradation. However, the use of this compound also has some limitations. It is a toxic compound and should be handled with care. In addition, it can interact with other molecules in the body, leading to changes in the biochemical and physiological processes of the body.

Direcciones Futuras

The use of 4-Nitrophenyl 4-(dimethylamino)benzoate in scientific research is still in its early stages. There are a number of potential future directions that could be explored. These include the development of new methods for synthesizing this compound, the development of new methods for detecting and quantifying enzyme and protein activity, and the development of new methods for studying the biochemical and physiological effects of this compound. In addition, further research into the toxicity of this compound and its potential interactions with other molecules in the body is needed.

Métodos De Síntesis

4-Nitrophenyl 4-(dimethylamino)benzoate can be synthesized using a variety of methods. One of the most common methods is a reaction between 4-nitrophenol and 4-(dimethylamino)benzoic acid. This reaction is typically carried out in an aqueous solution at a temperature of 60-70°C. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide and the resulting product is a white crystalline solid.

Propiedades

IUPAC Name |

(4-nitrophenyl) 4-(dimethylamino)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4/c1-16(2)12-5-3-11(4-6-12)15(18)21-14-9-7-13(8-10-14)17(19)20/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBXQLZJPJUGTSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20297697 | |

| Record name | 4-nitrophenyl 4-(dimethylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20297697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15023-66-2 | |

| Record name | NSC117367 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117367 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-nitrophenyl 4-(dimethylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20297697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-2,3-dimethylpyrido[2,3-b]pyrazine](/img/structure/B6612872.png)

![3-benzyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine](/img/structure/B6612891.png)

![7-[(benzyloxy)methoxy]-3H-phenoxazin-3-one](/img/structure/B6612910.png)

![N-[3-[(Cyclopropylamino)carbonyl]phenyl]-2-[(4-fluorophenyl)methoxy]benzamide](/img/structure/B6612941.png)